4-cyclopentaneamido-2-methylbenzoic acid
Description
4-Cyclopentaneamido-2-methylbenzoic acid is a benzoic acid derivative featuring a cyclopentaneamide substituent at the 4-position and a methyl group at the 2-position of the aromatic ring. The cyclopentaneamide moiety introduces steric bulk and moderate lipophilicity, while the methyl group at the ortho position may influence electronic effects and solubility.
Properties
CAS No. |
1281268-80-1 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentaneamido-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and cyclopentanecarbonyl chloride.
Amidation Reaction: The key step involves the formation of an amide bond between the carboxylic acid group of 2-methylbenzoic acid and the cyclopentanecarbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentaneamido-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-cyclopentaneamido-2-carboxybenzoic acid.
Reduction: 4-cyclopentylamino-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-cyclopentaneamido-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of amide-containing molecules on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclopentaneamido-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopentaneamido group can enhance the compound’s binding affinity to certain molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds from the evidence highlight key structural variations and their implications:
4-(4-Nitrobenzylideneamino) Benzoic Acid (): Features a nitrobenzylideneamino group at the 4-position. The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity. Such derivatives are often synthesized for antimicrobial screening due to nitro groups' redox-active properties .
4-Methyl-2-(2-Nitrobenzenesulfonamido)Pentanoic Acid (): Combines a sulfonamido group (antibacterial pharmacophore) with a nitrobenzene moiety. Sulfonamides typically exhibit bacteriostatic activity by inhibiting folate synthesis, but the pentanoic acid chain may alter bioavailability compared to benzoic acid derivatives .
4-Bromo-2-(Cyclopropylamino)-3-Methylbenzoic Acid (): Contains a bromo substituent (electron-withdrawing) and a cyclopropylamino group.
Methyl 4-Acetamido-2-Hydroxybenzoate ():
- Acetamido and methoxy groups enhance lipophilicity, typical of prodrug esters.
- The free carboxylic acid in the target compound may improve water solubility but reduce membrane permeability compared to ester derivatives .
Physicochemical Properties
- Lipophilicity : The cyclopentaneamide group in the target compound likely increases logP compared to acetamido () or nitro-substituted analogs (–2).
- Solubility : The free carboxylic acid in the target compound improves aqueous solubility relative to ester derivatives (e.g., ).
- Steric Effects: Cyclopentaneamide’s bulkiness may hinder binding to flat enzymatic active sites compared to smaller substituents (e.g., cyclopropylamino in ).
Data Tables
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Research Findings and Discussion
- Antimicrobial Activity : Nitro-substituted derivatives (–2) exhibit broad-spectrum activity, but the target compound’s amide group may reduce toxicity while retaining efficacy against resistant strains .
- Enzyme Interactions : The cyclopentaneamide’s rigidity could mimic natural substrates in enzyme binding pockets, similar to cyclopropane analogs (), but with altered kinetics due to larger ring size .
- Solubility-Bioavailability Trade-off: Unlike ester prodrugs (), the target’s free carboxylic acid may limit oral bioavailability but improve intravenous formulation stability .
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